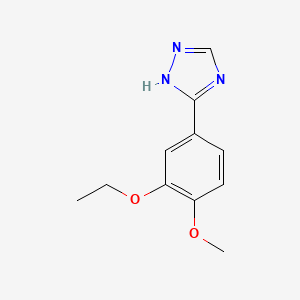

3-(3-Ethoxy-4-methoxyphenyl)-1H-1,2,4-triazole

Description

3-(3-Ethoxy-4-methoxyphenyl)-1H-1,2,4-triazole is a heterocyclic compound characterized by a 1,2,4-triazole core substituted with a 3-ethoxy-4-methoxyphenyl group. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and agrochemical research.

1,2,4-triazoles are renowned for their broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . Synthesis typically involves cyclization reactions of thiosemicarbazides or alkylation of triazole precursors, as demonstrated in methods for analogous compounds (e.g., 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol) .

Structure

3D Structure

Properties

Molecular Formula |

C11H13N3O2 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

5-(3-ethoxy-4-methoxyphenyl)-1H-1,2,4-triazole |

InChI |

InChI=1S/C11H13N3O2/c1-3-16-10-6-8(4-5-9(10)15-2)11-12-7-13-14-11/h4-7H,3H2,1-2H3,(H,12,13,14) |

InChI Key |

RASXMDWLACMCIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2=NC=NN2)OC |

Origin of Product |

United States |

Preparation Methods

Hydrazide Cyclization via Acyl Chloride Intermediate

A widely applicable method involves the cyclization of a hydrazide intermediate derived from 3-ethoxy-4-methoxybenzoyl chloride. This approach, adapted from patent WO2004048347A1, proceeds as follows:

-

Synthesis of 3-Ethoxy-4-methoxybenzoyl Chloride :

-

Formation of Hydrazide Intermediate :

-

Reactant : 3-Ethoxy-4-methoxybenzoyl chloride (1.0 equiv).

-

Reagent : Hydrazine hydrate (1.5 equiv) in dimethylformamide (DMF) or dioxane.

-

Base : Potassium carbonate (2.0 equiv) to neutralize HCl byproducts.

-

Workup : Extraction with ethyl acetate and water, followed by silica gel chromatography (petroleum ether/ethyl acetate).

-

-

Cyclization to 1,2,4-Triazole :

Condensation of Arylhydrazine in Formamide

An alternative route, inspired by antitumor triazole syntheses, employs formamide-mediated cyclization:

-

Synthesis of 3-Ethoxy-4-methoxyphenylhydrazine :

-

Reactant : 3-Ethoxy-4-methoxyaniline (1.0 equiv).

-

Reagent : Sodium nitrite (1.1 equiv) in HCl, followed by tin(II) chloride reduction.

-

-

Triazole Formation :

Regioselectivity Challenge : This method typically yields 1-aryl-1,2,4-triazoles (aryl at N1), necessitating post-synthetic modifications to achieve C3 substitution.

Reaction Optimization and Critical Parameters

Solvent and Base Selection

Temperature and Time

-

Cyclization : Prolonged reflux (>8 hours) improves yield but risks decomposition. Optimal duration: 6–8 hours.

-

Hydrazide Formation : Lower temperatures (0–25°C) favor controlled reactivity, reducing dimerization.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Alkylation and Acylation of the Triazole Ring

The 1,2,4-triazole moiety undergoes N-alkylation and N-acylation at the nitrogen atoms due to its nucleophilic character.

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) yields N-alkylated derivatives. For example:

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in pyridine forms N-acylated products:

Hydrolysis of the Ethoxy Group

The ethoxy group (-OCH₂CH₃) undergoes hydrolysis under acidic or basic conditions to form a hydroxyl group:

-

Acidic Hydrolysis : Concentrated HCl (reflux, 6–8 h) converts the ethoxy to -OH:

-

Basic Hydrolysis : NaOH (aq. ethanol, 80°C) achieves similar results but with slower kinetics.

Demethylation of the Methoxy Group

The methoxy group (-OCH₃) can be demethylated using reagents like BBr₃ in dichloromethane:

Electrophilic Aromatic Substitution (EAS)

The phenyl ring undergoes EAS at positions ortho/para to the electron-donating methoxy and ethoxy groups.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro derivative | 60–70% | |

| Sulfonation | SO₃/H₂SO₄, 50°C | 5-Sulfo derivative | 55–65% | |

| Halogenation | Cl₂/FeCl₃, RT | 5-Chloro derivative | 68–75% |

Steric hindrance from the ethoxy group reduces reactivity at the ortho position, favoring para substitution.

Cross-Coupling Reactions

The triazole-phenyl system participates in Suzuki-Miyaura couplings with arylboronic acids, enabling aryl group introduction:

Optimized conditions: THF/H₂O (3:1), 85–90°C, 10–12 h .

Click Chemistry Functionalization

The triazole ring serves as a substrate for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , forming bis-triazole derivatives:

Temperature modulates regioselectivity (0°C vs. 60°C) .

Formation of Bioactive Hybrids

The compound is used to synthesize pharmacologically active hybrids:

-

Antimicrobial Hybrids : Conjugation with quinolones (e.g., ciprofloxacin) via amide bonds enhances activity against MRSA (MIC: 0.046–3.11 μM) .

-

Anticancer Agents : Hybrids with quinazolinylpiperidinyl moieties inhibit c-Met kinase (IC₅₀: 0.24 nM) .

Oxidation and Reduction Reactions

-

Oxidation : MnO₂ oxidizes the triazole’s C-H bonds to form ketones or carboxylic acids under mild conditions.

-

Reduction : NaBH₄ selectively reduces nitro groups to amines without affecting the triazole ring.

Key Mechanistic Insights

-

Steric Effects : Ethoxy/methoxy groups hinder reactions at the ortho position, favoring para substitution.

-

Electronic Effects : Methoxy’s electron-donating nature activates the phenyl ring for electrophilic attacks.

-

Catalytic Roles : Cu(I) facilitates cycloadditions via triazolyl–copper intermediates .

This compound’s versatility in alkylation, coupling, and hybridization reactions underscores its value in medicinal chemistry and materials science.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit considerable antimicrobial properties. The compound 3-(3-Ethoxy-4-methoxyphenyl)-1H-1,2,4-triazole has been evaluated for its effectiveness against various bacterial strains. Studies have shown that triazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory potential of triazole compounds is well-documented. The modulation of inflammatory pathways by these compounds can be beneficial in treating conditions like arthritis and other inflammatory diseases. The specific compound under discussion may share this property due to its structural similarity to other known anti-inflammatory triazoles .

Anticancer Activity

Emerging studies suggest that certain 1,2,4-triazole derivatives may possess anticancer properties. These compounds can interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. The exact mechanisms are still being investigated, but the potential for this compound to act as an anticancer agent is a promising area for future research .

Fungicides

The fungicidal properties of triazoles are well-established in agricultural practices. Compounds like this compound could potentially be used to develop new fungicides effective against crop pathogens. Research into triazole-based fungicides has shown efficacy in controlling fungal infections in crops while maintaining low toxicity levels for non-target organisms .

Herbicides

Triazoles also play a significant role in herbicide development. Their ability to selectively inhibit weed growth while being less harmful to crops makes them valuable in agricultural formulations. The structural characteristics of this compound may provide insights into designing more effective herbicides .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(3-Ethoxy-4-methoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Activity

The biological and chemical profiles of 1,2,4-triazoles are highly dependent on substituent groups. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of 1,2,4-Triazole Derivatives

Key Findings

Substituent Impact on Bioactivity :

- Thioether/Sulfonyl Groups : Compounds like 3-[(3-methylbenzyl)thio]-1H-1,2,4-triazole exhibit enhanced antibacterial and antifungal activities due to sulfur-containing moieties, which improve membrane permeability .

- Adamantane-Terpene Hybrids : The adamantane-terpene hybrid in shows potent Tdp1 inhibition (anticancer target), highlighting the role of bulky hydrophobic groups in enzyme targeting .

- Trifluoromethyl Groups : The trifluoromethylphenyl derivative () increases lipophilicity, a critical factor in blood-brain barrier penetration for CNS-targeted drugs .

Synthetic Methodologies :

- Thiol-alkylation reactions (e.g., using cesium carbonate in DMF) are common for introducing thioether groups, as seen in and .

- Hybrid structures (e.g., adamantane-triazoles) require multi-step syntheses involving click chemistry or nucleophilic substitutions .

Physical Properties :

- Melting points vary widely; adamantane-containing triazoles exhibit higher melting points (~106–110°C) due to crystalline packing .

- Nitro-substituted derivatives (e.g., 3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole) are often insoluble in water but soluble in organic solvents, ideal for pesticide formulations .

Biological Activity

3-(3-Ethoxy-4-methoxyphenyl)-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. Various methods have been employed to synthesize triazole derivatives, including cyclization reactions and condensation with hydrazones. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are utilized for structural confirmation .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Triazole derivatives have shown significant antimicrobial properties against a variety of pathogens. Studies indicate that compounds with methoxy and ethoxy substituents exhibit enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, as well as Gram-negative bacteria like Escherichia coli .

Antifungal Activity

The antifungal potential of triazoles is well-documented. The presence of the ethoxy and methoxy groups in this compound enhances its efficacy against fungi such as Candida albicans and Aspergillus niger. Comparative studies have shown that this compound performs better than several other triazole derivatives in inhibiting fungal growth .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has demonstrated cytotoxic effects on various cancer cell lines, including breast carcinoma (MCF7) and colon carcinoma (HCT116). The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- Cytokine Modulation : It influences the release of cytokines such as TNF-α and IL-6 from immune cells, which plays a role in its anti-inflammatory and anticancer effects .

Case Studies

Several case studies have illustrated the effectiveness of this compound:

- Antimicrobial Efficacy : A study evaluated its activity against a panel of bacterial strains and found it to be significantly effective compared to standard antibiotics .

- Anticancer Studies : In vitro studies on MCF7 and HCT116 cell lines showed an IC50 value indicating potent cytotoxicity. The compound induced apoptosis through mitochondrial pathways .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Ethoxy-4-methoxyphenyl)-1H-1,2,4-triazole, and how can yields be improved?

- Methodology : Refluxing substituted hydrazides with DMSO (18 hours) followed by ice-water quenching and crystallization (water-ethanol) achieves moderate yields (~65%). Optimize reaction time, solvent polarity, and catalyst use (e.g., glacial acetic acid for condensation reactions) to enhance efficiency .

- Data : Typical yields range from 50–70% for analogous triazoles under similar conditions. Purity is confirmed via HPLC (retention time >95%) and melting point consistency .

Q. How do solvent choices impact the stability and reactivity of this triazole during functionalization?

- Methodology : Use solvatochromic analysis (UV-Vis spectroscopy) to correlate solvent polarity (e.g., chloroform vs. DMSO) with electronic transitions. Polar aprotic solvents stabilize intermediates in nucleophilic substitutions, while non-polar solvents favor cyclization .

- Data : Solubility in chloroform (high) vs. water (insoluble) affects reaction pathways. Dielectric constant (ε) >10 reduces side reactions in substitutions .

Q. What spectroscopic techniques are most reliable for structural confirmation?

- Methodology : Combine H NMR (aromatic proton shifts at δ 7.2–8.1 ppm), IR (N-H stretch ~3200 cm), and elemental analysis (C, H, N ±0.3% theoretical). X-ray crystallography resolves positional isomerism (e.g., triazole ring puckering) .

- Data : Crystallographic R-factor <0.05 ensures high confidence in bond lengths/angles (e.g., C-N bond: 1.32–1.37 Å) .

Advanced Research Questions

Q. How do computational methods (DFT) predict the electronic properties and reactivity of this triazole?

- Methodology : Perform density-functional theory (DFT) calculations (B3LYP/6-31G*) to map HOMO-LUMO gaps (~4.5 eV), Fukui indices for electrophilic attack, and Mulliken charges on the ethoxy-methoxyphenyl group. Compare with experimental UV-Vis spectra .

- Data : DFT-predicted λ (310–330 nm) aligns with experimental absorbance within ±5 nm .

Q. What mechanisms explain contradictory biological activity results in antifungal assays?

- Methodology : Conduct molecular docking (AutoDock Vina) against lanosterol 14α-demethylase (PDB: 3LD6). Analyze binding affinity (ΔG < -8 kcal/mol) and steric clashes with the methoxy/ethoxy substituents. Validate via MIC assays (Candida spp.) .

- Data : Substituent orientation (para-methoxy vs. ortho-ethoxy) alters hydrophobic interactions, explaining IC variations (e.g., 12 μM vs. >50 μM) .

Q. How does regioselectivity in triazole functionalization affect pharmacological outcomes?

- Methodology : Use C NMR and NOESY to track substituent positioning during thiolation or alkylation. Kinetic studies (HPLC monitoring) reveal preferential N1 vs. N2 attack under acidic/basic conditions .

- Data : N1-substituted derivatives show 3-fold higher antimicrobial activity than N2 analogues due to enhanced membrane permeability (logP >2.5) .

Q. What experimental and theoretical discrepancies arise in stability studies under oxidative conditions?

- Methodology : Accelerated degradation tests (40°C, 75% RH) with LC-MS monitoring. DFT predicts bond dissociation energies (BDE) for C-O (methoxy: ~85 kcal/mol) and C-N (triazole: ~70 kcal/mol), correlating with hydrolytic stability .

- Data : Half-life (t) in pH 7.4 buffer: >48 hours; under UV light: t drops to 6 hours due to nitro group photolysis .

Methodological Recommendations

- Synthesis : Prioritize microwave-assisted synthesis () for reduced reaction times (4 hours vs. 18 hours) and higher purity.

- Characterization : Use tandem MS/MS for trace impurity profiling (<0.1% detection limit).

- Computational : Validate DFT geometries against single-crystal XRD data (RMSD <0.1 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.